molecular formula C22H25N3O B2556091 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one CAS No. 1025259-84-0

4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B2556091
CAS No.: 1025259-84-0
M. Wt: 347.462
InChI Key: QOLADTZETYAJBG-CYVLTUHYSA-N
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Description

4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines This compound is characterized by the presence of a dimethylamino group, a tert-butyl group, and a phenyl group attached to a pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolines with various functional groups.

Scientific Research Applications

4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The dimethylamino group and the pyrazoline ring play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
  • 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-thione
  • 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-amine

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This compound also exhibits distinct electronic properties due to the dimethylamino group, making it a valuable candidate for various applications in research and industry .

Biological Activity

The compound 4-((4-(dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is a pyrazoline derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H25N3O
  • Molecular Weight : 347.45 g/mol
  • CAS Number : Not specified in the results, but the compound is cataloged under various identifiers in chemical databases .

Biological Activity Overview

The biological activity of the compound can be categorized into several areas, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have indicated that pyrazoline derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo.

CompoundIC50 (μg/mL)Reference
Compound A60.56
Compound B57.24
Compound C69.15

These values suggest that the compound could serve as a potential lead for developing new anti-inflammatory agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Specifically, it has shown cytotoxic effects on breast cancer cell lines such as MDA-MB-231 and MCF-7.

  • Mechanism of Action : The pyrazoline derivative induces apoptosis in cancer cells, which is evidenced by increased annexin V-FITC positive cells during assays .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23122Apoptosis induction
MCF-725Cell cycle arrest

In a study, the compound exhibited a significant increase in apoptotic cells compared to controls, indicating its potential as an anticancer therapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various bacterial strains. Results indicate that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15.625
Escherichia coli31.250

These findings suggest that the compound could be further explored for its application in treating bacterial infections.

Case Studies

  • Anticancer Study : A recent investigation focused on the effects of this pyrazoline derivative on MDA-MB-231 cells demonstrated a marked increase in apoptosis rates. The study utilized flow cytometry to quantify apoptotic cells and reported a significant increase from 0.18% to 22.04% .
  • Anti-inflammatory Study : Another study evaluated similar compounds for their ability to inhibit inflammatory cytokines in vitro. The results showed that certain derivatives could reduce TNF-alpha levels significantly, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

Properties

IUPAC Name

(4Z)-5-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-22(2,3)20-19(15-16-11-13-17(14-12-16)24(4)5)21(26)25(23-20)18-9-7-6-8-10-18/h6-15H,1-5H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLADTZETYAJBG-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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